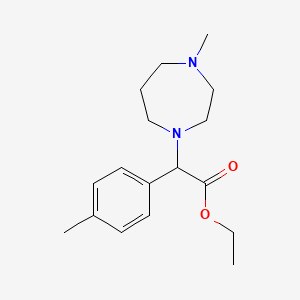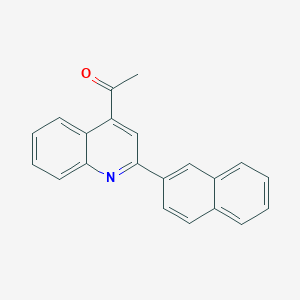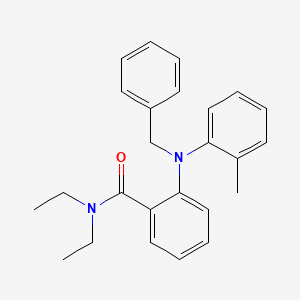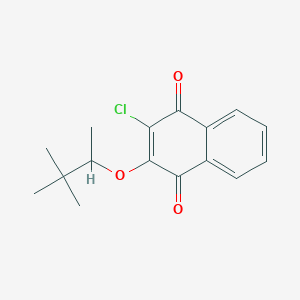![molecular formula C30H49F3O5Si2 B11833742 2-Oxabicyclo[3.2.1]octan-3-ol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-8-[(1E,3R)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-, (1R,5R,6S,8R)-](/img/structure/B11833742.png)
2-Oxabicyclo[3.2.1]octan-3-ol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-8-[(1E,3R)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-, (1R,5R,6S,8R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxabicyclo[3.2.1]octan-3-ol, 6-[[(1,1-diméthyléthyl)diméthylsilyl]oxy]-8-[(1E,3R)-3-[[(1,1-diméthyléthyl)diméthylsilyl]oxy]-4-[3-(trifluorométhyl)phénoxy]-1-butén-1-yl]-, (1R,5R,6S,8R)- est un composé organique complexe avec une structure bicyclique unique. Ce composé présente plusieurs groupes fonctionnels, y compris des éthers silyliques et un groupe phénoxy substitué par un trifluorométhyle, qui contribuent à ses propriétés chimiques distinctives.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de ce composé implique probablement plusieurs étapes, y compris la formation du noyau bicyclique, l’introduction des groupes éther silylique et la fixation du groupe phénoxy substitué par un trifluorométhyle. Les conditions de réaction typiques peuvent inclure l’utilisation de bases fortes, de groupes protecteurs et de catalyseurs spécifiques pour obtenir la stéréochimie désirée.
Méthodes de production industrielle
La production industrielle de ces composés complexes implique souvent l’optimisation de la voie de synthèse pour maximiser le rendement et la pureté. Cela peut inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de conditions de réaction évolutives.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion des groupes alcools en composés carbonylés.
Réduction : Réduction des doubles liaisons ou des groupes carbonylés.
Substitution : Remplacement des groupes fonctionnels par d’autres substituants.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions peuvent inclure :
Agents oxydants : Comme le PCC (chlorochromate de pyridinium) ou le KMnO4 (permanganate de potassium).
Agents réducteurs : Comme le LiAlH4 (hydrure d’aluminium et de lithium) ou le NaBH4 (borohydrure de sodium).
Réactifs de substitution : Comme les halogénures ou les nucléophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools ou des alcanes.
Applications De Recherche Scientifique
Ce composé peut avoir diverses applications en recherche scientifique, notamment :
Chimie : Comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Utilisation potentielle dans l’étude des voies biochimiques et des interactions.
Médecine : Applications possibles dans le développement de médicaments et la recherche thérapeutique.
Industrie : Utilisation dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme D'action
Le mécanisme par lequel ce composé exerce ses effets implique probablement des interactions avec des cibles et des voies moléculaires spécifiques. Il peut s’agir de la liaison à des enzymes, des récepteurs ou d’autres biomolécules, ce qui entraîne des modifications de la fonction cellulaire ou de la signalisation.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires peuvent inclure d’autres structures bicycliques avec des éthers silyliques et des groupes phénoxy substitués par un trifluorométhyle. En voici quelques exemples :
- Dérivés du 2-Oxabicyclo[3.2.1]octan-3-ol avec différents substituants.
- Composés présentant des groupes fonctionnels similaires mais des structures de base différentes.
Unicité
L’unicité de ce composé réside dans sa combinaison spécifique de groupes fonctionnels et de stéréochimie, ce qui peut conférer des propriétés chimiques et biologiques distinctes par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C30H49F3O5Si2 |
|---|---|
Poids moléculaire |
602.9 g/mol |
Nom IUPAC |
(1R,5R,6S,8R)-6-[tert-butyl(dimethyl)silyl]oxy-8-[(E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C30H49F3O5Si2/c1-28(2,3)39(7,8)37-22(19-35-21-13-11-12-20(16-21)30(31,32)33)14-15-23-24-17-27(34)36-25(23)18-26(24)38-40(9,10)29(4,5)6/h11-16,22-27,34H,17-19H2,1-10H3/b15-14+/t22-,23-,24-,25-,26+,27?/m1/s1 |
Clé InChI |
NRVHSMCLFGNBAM-NLVDZNINSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H]2[C@@H]([C@H]1CC(O2)O)/C=C/[C@H](COC3=CC=CC(=C3)C(F)(F)F)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1CC2C(C1CC(O2)O)C=CC(COC3=CC=CC(=C3)C(F)(F)F)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(1S,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11833667.png)



![Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine](/img/structure/B11833687.png)


![1'-((Benzyloxy)carbonyl)-[1,3'-biazetidine]-3-carboxylic acid](/img/structure/B11833691.png)



